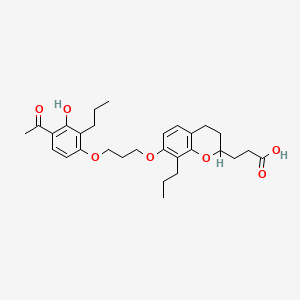
7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 4-acetyl-3-hydroxy-2-propylphenol, which is then reacted with propylene oxide to form the propoxy derivative. This intermediate is further reacted with 3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as liquid chromatography and mass spectrometry to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and propoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid has several scientific research applications, including:
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as peroxisome proliferator-activated receptor delta (PPARδ). By binding to this receptor, it modulates various cellular pathways involved in metabolism and inflammation . The specific molecular interactions and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid
- Methyl 4-([4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]sulfanyl)benzoate
- 4-[4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2-[(carboxymethyl)sulfanyl]methyl]-4-oxobutanoic acid
Uniqueness
What sets 7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to act as a potent and selective PPARδ agonist makes it particularly valuable in medical research .
Properties
CAS No. |
98193-29-4 |
|---|---|
Molecular Formula |
C29H38O7 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid |
InChI |
InChI=1S/C29H38O7/c1-4-7-23-25(15-13-22(19(3)30)28(23)33)34-17-6-18-35-26-14-10-20-9-11-21(12-16-27(31)32)36-29(20)24(26)8-5-2/h10,13-15,21,33H,4-9,11-12,16-18H2,1-3H3,(H,31,32) |
InChI Key |
UHAYGLCGMYKNGL-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C3=C(CCC(O3)CCC(=O)O)C=C2)CCC |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C3=C(CCC(O3)CCC(=O)O)C=C2)CCC |
Synonyms |
7-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid 7-APPBP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















